molecular formula C14H15N3O3 B1376214 Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate CAS No. 1353501-69-5

Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate

Cat. No.: B1376214
CAS No.: 1353501-69-5
M. Wt: 273.29 g/mol
InChI Key: ZCVBRZZILVMGIC-UHFFFAOYSA-N
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Description

Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate typically involves a multi-step process. One common method includes the condensation of corresponding aldehydes, Meldrum’s acid, and 2-(nitromethylene)imidazolidine in a propanol medium with sodium bromide as an electrolyte . This reaction is carried out in an undivided cell, resulting in good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate involves its interaction with molecular targets such as GPCRs. Upon binding to these receptors, the compound can modulate intracellular signaling pathways, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-13-15-8-12-9-16(6-7-17(12)13)14(19)20-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVBRZZILVMGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CNC2=O)CN1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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